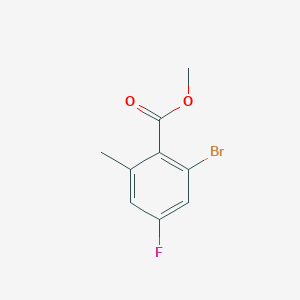

Methyl 2-bromo-4-fluoro-6-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

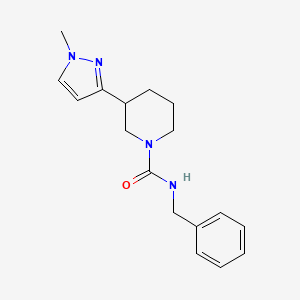

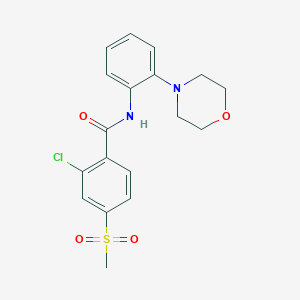

“Methyl 2-bromo-4-fluoro-6-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is also known as “2-bromo-4-fluoro-6-methylbenzoic acid methyl ester” and "Benzoic acid, 2-bromo-4-fluoro-6-methyl-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 247.06 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Synthetic Applications

Methyl 2-bromo-4-fluoro-6-methylbenzoate serves as an intermediary or reactive agent in the synthesis of complex molecules. For instance, its structural analogs have been used in the synthesis of various organic compounds, illustrating the role of halogenated benzoates in facilitating chemical transformations. The synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis, demonstrates the compound's potential in yielding high-purity products through multi-step chemical processes (Chen Bing-he, 2008). Similarly, the differential reactivity of [p-(halomethyl)benzoyl] formates with enzymes highlights the compound's utility in studying enzymatic reactions and inhibitor design, showcasing the biochemical relevance of halogenated benzoates (L. Reynolds et al., 1988).

Material Science and Sensor Applications

In material science, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid from commercial fluorene, involving processes like bromination and methylation, underscores the role of bromo- and fluoro-substituted benzoates in developing fluorescence sensors for detecting compounds like 2,4,6-trinitrophenol (TNP) and acetate ions (J. Ni et al., 2016).

Biochemical Studies

The utility of fluorinated compounds in detecting aromatic metabolites from m-Cresol in a methanogenic consortium illustrates the biochemical applications of halogenated benzoates. These compounds facilitate the study of microbial degradation pathways, offering insights into environmental bioremediation processes (K. Londry, P. Fedorak, 1993).

Propriétés

IUPAC Name |

methyl 2-bromo-4-fluoro-6-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLWZNNKJCBLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

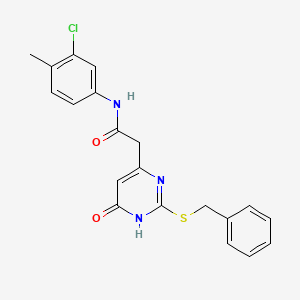

![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

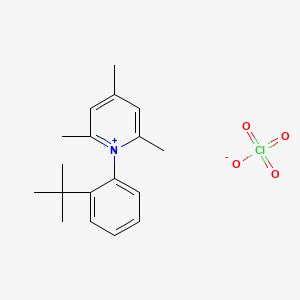

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

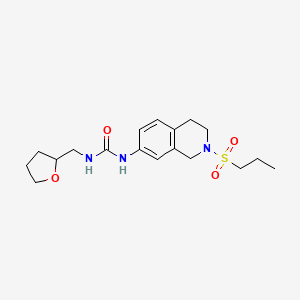

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)